Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) [], a novel fungicide developed by Ishihara Sangyo Kaisha, Ltd. [], exhibits high selectivity against fungi classified as Oomycetes [] and Plasmodiophoromycetes []. It is a new class of fungicide with a unique mode of action that differentiates it from commercially available fungicides []. Cyazofamid demonstrates significant efficacy in controlling diseases caused by Oomycetes, particularly at low application rates [].
The synthesis of cyazofamid involves several key steps, primarily detailed in patents from Ishihara Sangyo Kaisha, Ltd. The process begins with an acetophenone derivative that undergoes treatment with aqueous glyoxal and hydroxylamine to form an oxime-substituted imidazole ring system. This intermediate is then subjected to thionyl chloride and disulfur dichloride, converting the oxime into a cyano group while chlorinating the imidazole at a position adjacent to the phenyl ring. The final step involves treatment with dimethylsulfamoyl chloride, which introduces the sulfamoyl group at the nitrogen adjacent to the phenyl ring, thereby yielding cyazofamid with the desired regiochemistry. The structure of cyazofamid has been confirmed through X-ray crystallography, ensuring its purity and identity .
Cyazofamid has a complex molecular structure characterized by its imidazole ring and various functional groups. The molecular formula is CHClNOS, and its molecular weight is approximately 300.77 g/mol. The compound features a chlorinated aromatic system, a cyano group, and a dimethylsulfamoyl moiety, contributing to its biological activity against oomycetes. The crystal structure obtained via single-crystal X-ray diffraction provides insights into the spatial arrangement of atoms within the molecule, crucial for understanding its interaction with biological targets .
Cyazofamid undergoes various chemical reactions that are essential for its metabolic transformation and efficacy as a fungicide. Notably, in vitro studies have shown that cyazofamid can be metabolized by human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes (rCYPs). During these reactions, cyazofamid forms metabolites such as 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CCHS). The metabolic reactivity of cyazofamid was found to correlate with specific CYP isoforms (CYP2B6 > CYP2C19 > CYP2C9), indicating that these enzymes play significant roles in its biotransformation .
The mechanism of action of cyazofamid involves interference with mitochondrial respiration in target pathogens. Specifically, it binds to the Q center of coenzyme Q-cytochrome c reductase within the electron transport chain. This binding disrupts electron transfer processes essential for ATP production in oomycetes, leading to their growth inhibition and eventual death. Studies indicate that this mode of action is highly specific to oomycetes, minimizing effects on other types of fungi and plants .
Cyazofamid exhibits several notable physical and chemical properties:
Cyazofamid is primarily used as a fungicide in agriculture, particularly for crops susceptible to oomycete infections like potatoes and tomatoes. Its high specificity allows for effective disease control while reducing collateral damage to beneficial organisms. Additionally, research has explored its efficacy in various agricultural settings, demonstrating significant reductions in disease incidence when applied correctly. Beyond agriculture, studies are investigating its potential roles in other fields such as horticulture and viticulture due to its effectiveness against pathogens that threaten crop yields .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: